phenanthrene-3,6-diol
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Overview
Description
phenanthrene-3,6-diol is a polycyclic aromatic hydrocarbon derivative with the chemical formula C14H10O2. It is characterized by the presence of two hydroxyl groups attached to the phenanthrene backbone. This compound is known for its antioxidant properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
3,6-Phenanthrenediol is a phenanthrenoid, a class of chemical compounds formed with a phenanthrene backbone . These compounds occur naturally in plants and are known to interact with various biological targets.
Mode of Action
For instance, some phytochemicals, such as phenanthrene and phenolic compounds, disrupt the cytoplasmic membrane, comparable to the mode of action of classical antibiotics .
Biochemical Pathways
Phenanthrenoids are involved in several biochemical pathways. For example, cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase is an enzyme that uses (+)-cis-3,4-dihydrophenanthrene-3,4-diol and NAD+ to produce phenanthrene-3,4-diol, NADH, and H+. This enzyme participates in naphthalene and anthracene degradation . .
Pharmacokinetics
It’s known that phenanthrenoids can be metabolized in organisms like mice .
Result of Action
Phenanthrenoids have been reported to show cytotoxic activity against human cancer cells .
Action Environment
The action, efficacy, and stability of 3,6-Phenanthrenediol can be influenced by various environmental factors. For instance, phenanthrenoids are considered xenobiotics, compounds that are foreign to a living organism . As such, their action can be influenced by factors such as the presence of other xenobiotics, the organism’s metabolic state, and the specific environmental conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,6-Phenanthrenediol are not fully understood due to limited research. It is known that phenanthrenoids, including 3,6-Phenanthrenediol, can interact with various biomolecules. For instance, under UV irradiation, stilbene and its derivatives undergo intramolecular cyclization to form dihydrophenanthrenes .
Cellular Effects
Phenanthrenoids have been reported to show cytotoxic activity against human cancer cells . This suggests that 3,6-Phenanthrenediol may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
It is known that cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase, an enzyme that participates in naphthalene and anthracene degradation, uses a similar compound, (+)-cis-3,4-dihydrophenanthrene-3,4-diol, to produce phenanthrene-3,4-diol .
Preparation Methods
Synthetic Routes and Reaction Conditions: phenanthrene-3,6-diol can be synthesized through several methods. One common approach involves the reduction of phenanthrenequinone using lithium aluminum hydride in an anhydrous diethyl ether solution. The reaction is typically carried out in a Soxhlet apparatus over a period of 16 hours, followed by quenching with water and neutralization with glacial acetic acid .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes, including the cyclization of stilbene derivatives under UV irradiation to form dihydrophenanthrenes, which are then further oxidized to yield the desired diol .
Chemical Reactions Analysis
Types of Reactions: phenanthrene-3,6-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone.
Reduction: Reduction reactions can yield dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas and Raney nickel are used for reduction reactions.
Substitution: Bromine is used for halogenation reactions.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
phenanthrene-3,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Industry: It is used in the production of dyes, plastics, and other industrial materials.
Comparison with Similar Compounds
- 2,7-Dihydroxy-3,6-dimethoxyphenanthrene
- 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol
- 4,9-Dimethoxyphenanthrene-2,5-diol
Comparison: phenanthrene-3,6-diol is unique due to its specific hydroxyl group positions, which confer distinct antioxidant properties and reactivity compared to other phenanthrene derivatives. Its ability to promote cell proliferation without inducing cancer cell growth sets it apart from other similar compounds .
Properties
IUPAC Name |
phenanthrene-3,6-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8,15-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETVJOBTVPUWMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C3=C1C=CC(=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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